molecular formula C6H8N2OS B12325677 Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro-

Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro-

Cat. No.: B12325677
M. Wt: 156.21 g/mol
InChI Key: BDJQBLUKPLHYLD-UHFFFAOYSA-N
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Description

Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a thiopyrano ring fused to a pyrazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a thiopyranone precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism by which Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro- exerts its effects is primarily through interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound has been shown to inhibit estrogen receptors, thereby disrupting the signaling pathways that promote cancer cell proliferation. Molecular docking studies have revealed that the compound fits well into the active sites of these receptors, forming stable interactions that inhibit their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro- stands out due to its specific fusion of the thiopyrano and pyrazole rings, which imparts unique electronic and steric properties. This distinct structure contributes to its varied reactivity and potential as a versatile scaffold in drug design and materials science .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

3a,5,6,7-tetrahydro-2H-thiopyrano[3,2-c]pyrazol-3-one

InChI

InChI=1S/C6H8N2OS/c9-6-5-4(7-8-6)2-1-3-10-5/h5H,1-3H2,(H,8,9)

InChI Key

BDJQBLUKPLHYLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NNC(=O)C2SC1

Origin of Product

United States

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